The synthesis of methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate typically involves several key steps:
This synthetic route highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate can be analyzed using various spectroscopic techniques:
InChI=1S/C14H11NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3
, indicating its complex nature with multiple functional groups.The compound features:
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate participates in several types of chemical reactions:
These reactions underscore the compound's potential utility in synthetic organic chemistry.
The mechanism of action for methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate primarily involves its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. For instance:
The specific interactions depend on the target proteins involved and highlight the compound's relevance in drug design.
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
Methyl 2-isothiocyanato-5-methyl-4-phenylthiophene-3-carboxylate has several important applications:
These applications reflect the compound's versatility across various scientific disciplines.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7